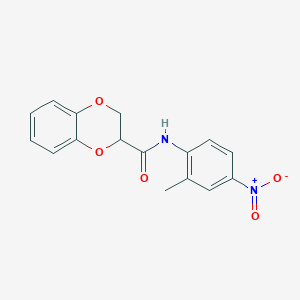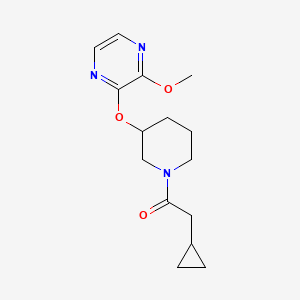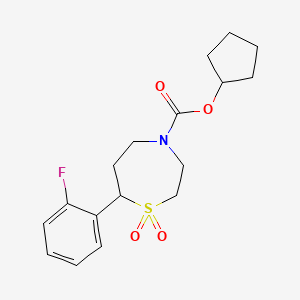![molecular formula C17H17N3O4 B2367211 Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate CAS No. 2411326-15-1](/img/structure/B2367211.png)
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the piperazine ring: This can be achieved through the reaction of appropriate amines with dihaloalkanes under basic conditions.
Introduction of the cyanophenyl group: This step involves the nucleophilic substitution reaction where the cyanophenyl group is introduced to the piperazine ring.
Formation of the enone moiety: The final step involves the condensation reaction to form the enone structure, which is crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that favor the desired reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.
Reduction: Reduction reactions can convert the enone moiety to an alcohol, potentially changing its pharmacological properties.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological effects. The enone moiety is particularly important for its activity, as it can form covalent bonds with nucleophilic sites in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl (E)-4-[4-[(4-chlorophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
- Methyl (E)-4-[4-[(4-methylphenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate
Uniqueness
Methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate is unique due to the presence of the cyanophenyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
IUPAC Name |
methyl (E)-4-[4-[(4-cyanophenyl)methyl]-3-oxopiperazin-1-yl]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-24-17(23)7-6-15(21)20-9-8-19(16(22)12-20)11-14-4-2-13(10-18)3-5-14/h2-7H,8-9,11-12H2,1H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVMWYUGIIIPAA-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CCN(C(=O)C1)CC2=CC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methanone](/img/structure/B2367132.png)
![4-[bis(2-chloroethyl)sulfamoyl]-N-naphthalen-1-ylbenzamide](/img/structure/B2367135.png)
![N-(4-ethylphenyl)-5,6,8-trimethyl-10-oxo-3,4-dihydro-1H-benzo[b][1,6]naphthyridine-2-carboxamide](/img/structure/B2367137.png)

![N-[1-(2-Amino-2-oxoethyl)-6-oxopyridin-3-yl]prop-2-enamide](/img/structure/B2367140.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-6-[(E)-2-(dimethylamino)ethenyl]-4-oxo-1,4-dihydropyrimidine-5-carbonitrile](/img/structure/B2367141.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[3-(trifluoromethyl)piperidin-1-yl]propanamide](/img/structure/B2367142.png)
![3-bromo-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2367145.png)

![6-(4-Chlorophenyl)-4-(trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2367148.png)
![N-cyclopropyl-2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)acetamide](/img/structure/B2367150.png)

